4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity .
Molecular Structure Analysis
The molecular structure of similar compounds shows nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain .Scientific Research Applications
Molecular Structure and Properties
The molecular structure and properties of related pyrrolopyrimidine derivatives have been investigated to understand their electronic and geometric configurations. Studies such as the X-ray crystal structure determination of related compounds reveal the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, indicating potential for forming stable molecular assemblies (Wolska & Herold, 2000). These findings suggest that pyrrolo[3,4-d]pyrimidine derivatives could be useful in designing materials with specific electronic or structural properties.
Supramolecular Assemblies
The ability of pyrimidine derivatives to form supramolecular assemblies has been explored, demonstrating their potential in creating complex molecular structures. Research on novel pyrimidine derivatives forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions (Fonari et al., 2004) highlights the versatility of these compounds in material science, particularly in the design of novel organic frameworks.
Electronic and Optical Properties
Studies on the electronic and optical properties of pyrrolopyrimidine derivatives, such as the investigation into deeply colored polymers containing pyrrolopyrrole units, underline their potential in electronic applications. These compounds exhibit strong photoluminescence and good photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000). The synthesis of such polymers through palladium-catalyzed aryl-aryl coupling reactions indicates a pathway for the production of materials with desirable electronic properties.
Therapeutic Research Applications
While excluding direct references to drug use and dosage, it's noteworthy that the structural analogs of pyrrolo[3,4-d]pyrimidine have been examined for their potential in therapeutic applications. For instance, studies on the synthesis of new trifluoromethylated analogues and their structural analysis (Sukach et al., 2015) point towards the chemical versatility of these compounds in developing novel therapeutic agents.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-6-(oxolan-2-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-21-14-10-22(9-13-3-2-8-25-13)17(23)15(14)16(20-18(21)24)11-4-6-12(19)7-5-11/h4-7,13,16H,2-3,8-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZJXKMNTBDKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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